molecular formula C9H10ClNO B14262429 [(1S)-1-Phenylethyl]carbamyl chloride CAS No. 204252-84-6

[(1S)-1-Phenylethyl]carbamyl chloride

Cat. No.: B14262429
CAS No.: 204252-84-6
M. Wt: 183.63 g/mol
InChI Key: JJTGCPHYMITECK-ZETCQYMHSA-N
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Description

[(1S)-1-Phenylethyl]carbamyl chloride is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamyl chloride group attached to a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-1-Phenylethyl]carbamyl chloride typically involves the reaction of [(1S)-1-Phenylethyl]amine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the selective formation of the carbamyl chloride group. The general reaction scheme is as follows:

[(1S)-1-Phenylethyl]amine+Phosgene[(1S)-1-Phenylethyl]carbamyl chloride+Hydrochloric acid\text{[(1S)-1-Phenylethyl]amine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} [(1S)-1-Phenylethyl]amine+Phosgene→[(1S)-1-Phenylethyl]carbamyl chloride+Hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and safe handling of phosgene. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(1S)-1-Phenylethyl]carbamyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted carbamates.

    Hydrolysis: In the presence of water, it can hydrolyze to form [(1S)-1-Phenylethyl]amine and carbon dioxide.

    Reduction: It can be reduced to form [(1S)-1-Phenylethyl]amine.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Reduction Conditions: Reducing agents such as lithium aluminum hydride can be used for the reduction reaction.

Major Products Formed

    Substituted Carbamates: Formed from substitution reactions.

    [(1S)-1-Phenylethyl]amine: Formed from hydrolysis and reduction reactions.

Scientific Research Applications

[(1S)-1-Phenylethyl]carbamyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of [(1S)-1-Phenylethyl]carbamyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • [(1S)-1-Phenylethyl]carbamate
  • [(1S)-1-Phenylethyl]isocyanate
  • [(1S)-1-Phenylethyl]urea

Uniqueness

[(1S)-1-Phenylethyl]carbamyl chloride is unique due to its reactivity and versatility in forming various derivatives through substitution reactions. Its ability to form covalent bonds with nucleophiles makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

204252-84-6

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

N-[(1S)-1-phenylethyl]carbamoyl chloride

InChI

InChI=1S/C9H10ClNO/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)/t7-/m0/s1

InChI Key

JJTGCPHYMITECK-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)Cl

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)Cl

Origin of Product

United States

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